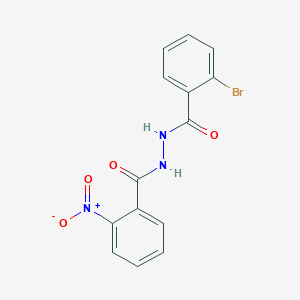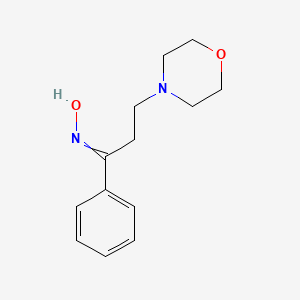![molecular formula C16H18N2OS B12456005 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is a Schiff base compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an aniline moiety, which contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the imine group to an amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and geometric properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors, due to its conjugated structure.
Mécanisme D'action
The biological activity of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is primarily attributed to its ability to form stable complexes with metal ions and interact with biomolecules such as DNA and proteins. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways. Additionally, its planar structure allows for intercalation into DNA, leading to the inhibition of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline can be compared with other Schiff base compounds that possess similar structural features and biological activities. Some of the similar compounds include:
N-[(E)-(2-thiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline: Similar structure but with a different substitution pattern on the thiophene ring.
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(piperidin-4-yl)aniline: Contains a piperidine ring instead of a morpholine ring, which may alter its biological activity.
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyrrolidin-4-yl)aniline: Features a pyrrolidine ring, leading to differences in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H18N2OS |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C16H18N2OS/c1-13-6-11-20-16(13)12-17-14-2-4-15(5-3-14)18-7-9-19-10-8-18/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
BOXQHXRQTLTHSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)

![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12455970.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)
